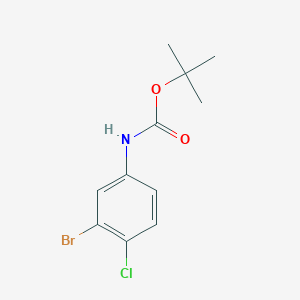
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13N3O4. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a tert-butyl ester group and a nitro-substituted pyrazole ring, making it an interesting subject for chemical synthesis and reactivity studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Substitution: 2-(3-nitro-1H-pyrazol-1-yl)acetic acid
Oxidation: Various oxidized pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is used in several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating the biological activity of pyrazole derivatives and their potential as pharmaceutical agents.
Medicine: Exploring its potential as a precursor for drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Used in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
- 2-(3-nitro-1H-pyrazol-1-yl)acetic acid
- tert-Butyl 2-(3-nitro-1H-imidazol-1-yl)acetate
Uniqueness
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is unique due to its combination of a tert-butyl ester group and a nitro-substituted pyrazole ring. This structure provides distinct reactivity and biological activity compared to similar compounds, making it valuable for various research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-4-7(10-11)12(14)15/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHGVIXDDTXRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)











![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)
